O-Hydroxyatorvastatin lactone

Übersicht

Beschreibung

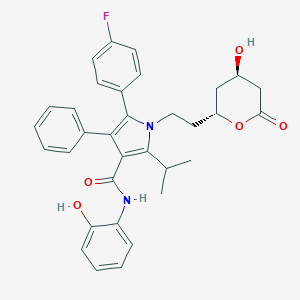

O-Hydroxyatorvastatin lactone is an intermediate of Atorvastatin, a inhibitor of MAP kinase and/or HMG-CoA reductase for the treatment of inflammation . It is a pyrrole with a molecular formula of C33H33FN2O5 .

Synthesis Analysis

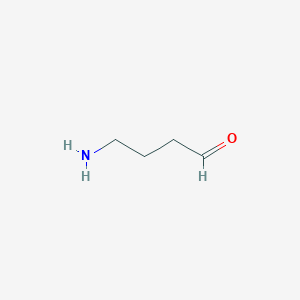

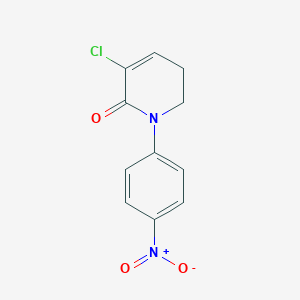

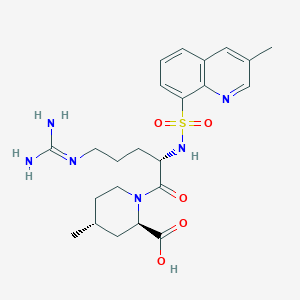

The synthesis of Atorvastatin lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization .Molecular Structure Analysis

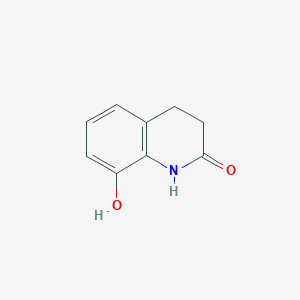

The molecular structure of O-Hydroxyatorvastatin lactone is characterized by a molecular formula of C33H33FN2O5 . The IUPAC name is 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide .Chemical Reactions Analysis

The chemical reactions of O-Hydroxyatorvastatin lactone involve the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport . The conversion is mediated by the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase .Physical And Chemical Properties Analysis

O-Hydroxyatorvastatin lactone has a molecular formula of C33H33FN2O5, an average mass of 556.624 Da, and a monoisotopic mass of 556.237366 Da .Wissenschaftliche Forschungsanwendungen

Cholesterol Management

Statins, including O-Hydroxyatorvastatin lactone, are a class of drugs used worldwide to lower low-density lipoprotein cholesterol . They are administered either as prodrug in their lactone (closed ring) or in their active hydroxy acid (open ring) form .

Cellular Uptake and Metabolism

The lactone form of statins, including O-Hydroxyatorvastatin lactone, is highly lipophilic and enters the cells via passive diffusion, while the acid form has poor lipid solubility and uses active transport to enter the cells . The contemporary use of both acid and lactone form of statins is an increasingly common strategy in scientific studies, and can contribute to a better understanding of the mechanisms behind statin uptake, metabolism and occurrence of pleiotropic effects .

Pleiotropic Effects

There is evidence of a strong correlation between statin lipophilicity and pleiotropic effects, including the myopathy associated with mitochondrial complex III inhibition . Beneficial pleiotropic effects of statins include anti-inflammatory, immunomodulatory and anti-proliferative properties .

Adjuvant Therapy

Statins are used as an adjuvant therapy in various diseases ranging from cancer therapy to Alzheimer’s, and even prevention of COVID-19 infection .

Anti-cancerogenic Effect

The principle of the open-ring structure being the only active form of statins came into question decades ago, when Rao and colleagues reported that lovastatin lactone could modulate proteasomes activities . Follow-up studies attempted to address the two forms’ contributions to the anti-cancerogenic effect of statins, with discordant results .

Pharmacokinetic Modeling

A simple and sensitive liquid chromatography–tandem mass spectrometry method was developed for the quantification of atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and atorvastatin lactone in rat plasma . This method demonstrated acceptable precision and accuracy at four quality control concentration levels .

Wirkmechanismus

Target of Action

O-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

O-Hydroxyatorvastatin lactone competitively inhibits HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA Reductase disrupts the conversion of HMG-CoA to mevalonic acid . This conversion is a crucial step in the mevalonate pathway that produces cholesterol and other sterols. By blocking this pathway, O-Hydroxyatorvastatin lactone reduces the production of cholesterol and other lipids, leading to decreased levels of LDL and VLDL .

Pharmacokinetics

O-Hydroxyatorvastatin lactone is formed in vivo through the conversion of Atorvastatin in the presence of gastric acid . The disposition of Atorvastatin and its metabolites is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . The renal elimination of Atorvastatin is minimal, representing less than 1% of the eliminated dose . The pharmacokinetic parameters of Atorvastatin and its metabolites show dose-proportionality and absence of accumulation .

Result of Action

The primary result of O-Hydroxyatorvastatin lactone’s action is the reduction of cholesterol levels, particularly LDL . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Statins like Atorvastatin have been shown to reduce all-cause mortality, including fatal and non-fatal cardiovascular disease, as well as the need for surgical revascularization or angioplasty following a heart attack .

Action Environment

The action of O-Hydroxyatorvastatin lactone can be influenced by various environmental factors. For instance, drugs that affect gastric emptying, including dulaglutide, can affect the pharmacokinetics of Atorvastatin . Furthermore, the conversion of Atorvastatin to its lactone form is pH-dependent, and changes in gastric pH can affect this conversion . Therefore, factors that alter gastric pH or delay gastric emptying can influence the action, efficacy, and stability of O-Hydroxyatorvastatin lactone .

Safety and Hazards

Handling of O-Hydroxyatorvastatin lactone should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Zukünftige Richtungen

Future research could focus on the role of pH-dependent acid-lactone conversion in atorvastatin pharmacokinetics and drug-drug interactions . Additionally, the development of chromatographic methods for determining the acid and lactone forms of atorvastatin in human plasma following administration of atorvastatin could also be a potential area of study .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167536 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163217-74-1 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

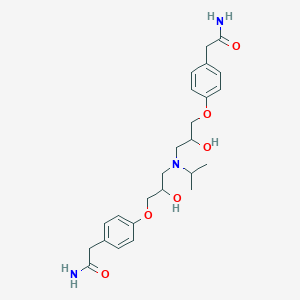

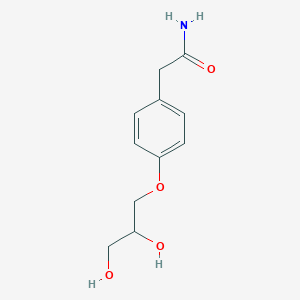

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

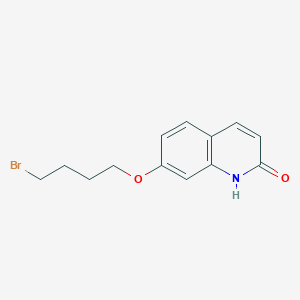

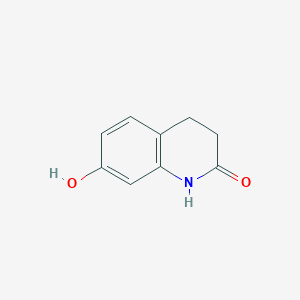

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)